molecular formula C14H15NO4S B2925392 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid CAS No. 292068-77-0

5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B2925392
CAS No.: 292068-77-0
M. Wt: 293.34
InChI Key: GLLFQKVJBXZJON-UHFFFAOYSA-N
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Description

5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C14H15NO4S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with tert-butoxycarbonyl (Boc) protected amines. One common method includes the use of dioxane as a solvent and triethylamine as a base . The reaction conditions often require stirring at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. In pharmaceutical applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid is unique due to its tert-butoxycarbonyl (Boc) protection, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-9-4-5-10-8(6-9)7-11(20-10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLFQKVJBXZJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951801
Record name 5-[(tert-Butoxycarbonyl)amino]-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292068-77-0
Record name 5-[(tert-Butoxycarbonyl)amino]-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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